4,4',4''-(Phenylsilanetriyl)tribenzoic acid
Overview
Description
4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid is a chemical compound with the molecular formula C27H20O6Si and a molecular weight of 468.53 g/mol This compound is known for its unique structure, which includes a phenylsilanetriyl core bonded to three benzoic acid groups
Preparation Methods
The synthesis of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid typically involves the reaction of phenyltrichlorosilane with benzoic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the benzoic acid groups into their corresponding carboxylate forms.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid groups to alcohols.
Substitution: The phenylsilanetriyl core can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid has diverse scientific research applications, including:
Catalysts: It can be used as a precursor for the synthesis of organosilicon compounds, which are valuable catalysts in various chemical reactions.
Organic Electronics: This compound is explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Chemistry: It is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The phenylsilanetriyl core can interact with various substrates, facilitating chemical transformations. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid can be compared with other similar compounds, such as:
4,4’,4’'-(Trimethylsilanetriyl)tribenzoic acid: This compound has a trimethylsilanetriyl core instead of a phenylsilanetriyl core, resulting in different chemical properties and reactivity.
4,4’,4’'-(Phenylgermatriyl)tribenzoic acid: This compound contains a phenylgermatriyl core, which can exhibit different reactivity compared to the phenylsilanetriyl core.
The uniqueness of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[bis(4-carboxyphenyl)-phenylsilyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O6Si/c28-25(29)18-6-12-22(13-7-18)34(21-4-2-1-3-5-21,23-14-8-19(9-15-23)26(30)31)24-16-10-20(11-17-24)27(32)33/h1-17H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLEOPDQNRRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20817692 | |
Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-17-3 | |
Record name | 4,4′,4′′-(Phenylsilylidyne)tris[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61414-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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